3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
The compound 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione features a hybrid structure combining an oxazolidine-2,4-dione core, a pyrrolidine ring, and a benzyloxy-methoxyphenyl substituent. For instance, compounds with pyrrolidine-2,4-dione systems exhibit antibiotic and herbicidal properties due to their tricarbonyl-methane fragments, which are critical for inhibiting enzymes like p-hydroxyphenylpyruvate dioxygenase . The benzyloxy and methoxy groups may enhance lipophilicity and influence binding interactions, as seen in related molecules .
Properties
IUPAC Name |
3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-30-20-9-7-17(13-21(20)31-15-18-5-3-2-4-6-18)8-10-22(27)25-12-11-19(14-25)26-23(28)16-32-24(26)29/h2-7,9,13,19H,8,10-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMFJVHFOZVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)COC3=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the benzyloxy and methoxyphenyl moieties and then introduce the propanoyl group. The subsequent formation of the pyrrolidine ring involves cyclization reactions, followed by the incorporation of the oxazolidine-2,4-dione moiety under controlled conditions.
Reaction conditions often involve:
Specific catalysts like palladium on carbon (Pd/C)
Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
Reaction temperatures ranging from room temperature to 100°C
Purification steps including recrystallization or chromatography
Industrial Production Methods
Industrial-scale synthesis may leverage continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. Robust separation and purification protocols, including high-performance liquid chromatography (HPLC), are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4)
Reduction: : Reduction with agents such as lithium aluminum hydride (LiAlH4)
Substitution: : Both nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: : Often performed in acidic or basic media, with temperatures maintained between 0-50°C.
Reduction: : Typically conducted in inert atmospheres using solvents like ether or ethanol.
Substitution: : Conditions vary depending on the desired product, often requiring specific catalysts or reagents like sulfuric acid (H2SO4) or sodium hydride (NaH).
Major Products
The major products formed from these reactions can include various derivatives with modified functional groups, depending on the reaction pathway and conditions.
Scientific Research Applications
The scientific applications of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione are vast:
Chemistry: : Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: : Potentially investigated for its interactions with biological macromolecules.
Medicine: : Explored for potential therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: : Applied in the development of specialty chemicals or advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of this compound can involve several pathways:
Binding to specific enzymes or receptors, altering their activity.
Interacting with cellular membranes or proteins, potentially affecting signal transduction.
Modulating gene expression by affecting transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2,4-dione Derivatives
Key Compound : 3-[(Hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione
- Core Structure : Pyrrolidine-2,4-dione.
- Substituents : 4-Isopropoxy-2-methoxyphenyl and hydroxy groups.
- Bioactivity : Antibiotic (e.g., tenuazonic acid analogs) and herbicidal (enzyme inhibition).
- Structural Features: Dihedral angle between the enol and benzene rings (53.35°) influences conformational stability . Intramolecular hydrogen bonding (O–H⋯O) and elongated C–O bonds (1.318 Å vs. normal 1.219 Å) suggest resonance stabilization .
- The oxazolidine-2,4-dione core (vs. pyrrolidine-2,4-dione) may reduce planarity, affecting enzyme binding.
Oxazolidine-2,4-dione Derivatives
Key Compound: (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidine-2,4-dione
- Core Structure : Oxazolidine-2,4-dione.
- Substituents: 3-Fluoro-4-morpholinophenyl and hydroxymethyl groups.
- Bioactivity : Antimicrobial (inferred from oxazolidinedione class).
- Structural Features: Fluorine and morpholino groups enhance solubility and target affinity.
- Comparison : The target compound’s benzyloxy-methoxyphenyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Pyrimidine-2,4-dione Derivatives
Key Compounds : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4–6)
- Core Structure : Pyrimidine-2,4-dione.
- Substituents : Benzyloxy and methoxymethyl groups.
- Comparison : The pyrimidine core (vs. oxazolidine) introduces additional nitrogen atoms, altering hydrogen-bonding capacity. Benzyloxy groups in both compounds suggest shared synthetic strategies (e.g., benzyl protection).
Triazolopyridine Derivatives
Key Compound : 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Core Structure : Triazolopyridine.
- Substituents : Benzyloxy-methoxyphenyl.
- Synthesis : Oxidative cyclization using sodium hypochlorite (green chemistry approach).
- Comparison : Shared benzyloxy-methoxyphenyl motif highlights the role of aryl ethers in modulating electronic properties. The triazolopyridine core’s aromaticity contrasts with the dione systems, affecting π-π stacking interactions.
Data Table: Structural and Functional Comparison
Notes
- Substituent Effects : Benzyloxy groups enhance lipophilicity but may require deprotection for in vivo activity. Methoxy groups contribute to electron-donating effects, stabilizing charge-transfer interactions .
- Synthetic Considerations : Green chemistry approaches (e.g., sodium hypochlorite-mediated cyclization ) could be adapted for the target compound’s synthesis.
Biological Activity
The compound 3-(1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.56 g/mol. The structure features an oxazolidine ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that compounds containing oxazolidine and related structures exhibit a broad spectrum of biological activities:
-
Antimicrobial Activity :
- Compounds with oxazolidine rings have been reported to possess significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, which share structural similarities with the target compound, have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- A study highlighted that certain oxazolidine derivatives inhibited bacterial growth by disrupting cell wall synthesis and protein translation .
-
Anticancer Potential :
- The oxazolidine scaffold has been associated with anticancer activity in several studies. For example, derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Research has demonstrated that similar compounds can modulate signaling pathways involved in cancer progression, such as the NF-kB pathway .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 3-(1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione:
- Study on Antimicrobial Activity :
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| Compound C | 32 | P. aeruginosa |
- Anticancer Activity :
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to ribosomal subunits.
- Induction of Apoptosis : The presence of specific functional groups allows these compounds to interact with cellular targets involved in apoptosis signaling pathways.
- Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators, these compounds can reduce inflammation-related damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
